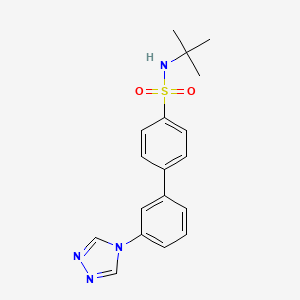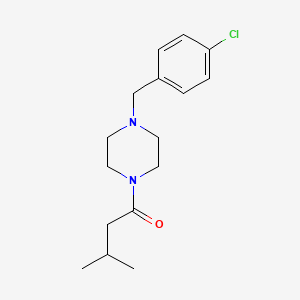
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine, also known as Ro 60-0175, is a chemical compound that belongs to the class of piperazine derivatives. It has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological and pathological processes, including neuroprotection, neurodegeneration, and pain modulation. 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has been used as a tool compound to investigate the role of sigma-1 receptors in these processes, as well as to develop new therapeutic agents targeting these receptors.
Mécanisme D'action
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 acts as a selective agonist of sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. Activation of sigma-1 receptors by 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 results in the modulation of various intracellular signaling pathways, including calcium signaling, protein kinase C activation, and nitric oxide production. These signaling pathways are involved in the regulation of cellular processes such as ion channel activity, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and analgesic effects. It has been demonstrated to protect against neuronal damage induced by ischemia, oxidative stress, and neurotoxic agents. 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has also been shown to reduce inflammation in various animal models of inflammation, as well as to alleviate pain in models of neuropathic and inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has several advantages for use in lab experiments. It is a highly selective and potent agonist of sigma-1 receptors, allowing for specific modulation of these receptors without affecting other signaling pathways. 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has also been extensively validated in various studies, ensuring its purity and quality for further research applications. However, 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has some limitations, including its relatively short half-life and potential off-target effects at high concentrations. These limitations should be taken into consideration when designing experiments using 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175.
Orientations Futures
There are several future directions for research on 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175. One potential direction is the development of new therapeutic agents targeting sigma-1 receptors for the treatment of various diseases, including neurodegenerative disorders, pain, and inflammation. Another direction is the investigation of the role of sigma-1 receptors in other physiological and pathological processes, such as cancer, cardiovascular disease, and diabetes. Finally, further optimization and validation of the synthesis method for 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 may lead to improved purity and quality of the compound for future research applications.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It acts as a selective agonist of sigma-1 receptors, modulating various intracellular signaling pathways and exhibiting various biochemical and physiological effects. 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has several advantages for use in lab experiments, but also has some limitations that should be taken into consideration. Future research on 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 may lead to the development of new therapeutic agents and further understanding of the role of sigma-1 receptors in various physiological and pathological processes.
Méthodes De Synthèse
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 can be synthesized using a multi-step process involving the reaction of 4-chlorobenzyl chloride with piperazine, followed by acylation with 3-methylbutanoyl chloride. The final product is obtained through purification and isolation steps. This synthesis method has been optimized and validated in various studies, ensuring the purity and quality of 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 for further research applications.
Propriétés
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-3-5-15(17)6-4-14/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOXWSOTSGAEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201561 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)


![7-isopropyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691270.png)
![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)
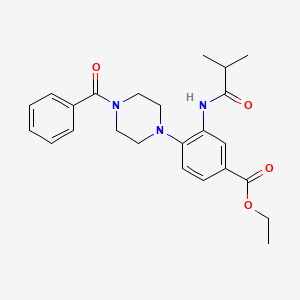
![N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5691294.png)
![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)
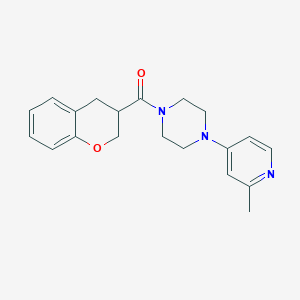
![4,6-dimethyl-2-[({5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)thio]pyrimidine](/img/structure/B5691343.png)
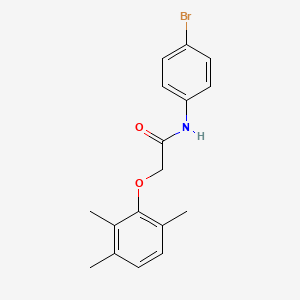
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5691352.png)
![3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5691360.png)
